2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile
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Overview
Description
2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[55]undec-1-ene-1,5-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[55]undecane core, which is a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Spirocyclic Core: : The spiro[5.5]undecane core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions. This step often requires a catalyst such as a Lewis acid to facilitate the cyclization.
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Introduction of Functional Groups: : The hexylthio group can be introduced via a nucleophilic substitution reaction using a hexylthiol reagent. The oxo group is typically introduced through an oxidation reaction, while the dicarbonitrile groups are added using malononitrile in the presence of a base like potassium hydroxide.
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Final Assembly: : The final compound is assembled through a series of condensation reactions, often involving the use of protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized to introduce additional oxo groups or to modify the existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the dicarbonitrile groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : Nucleophilic substitution reactions can be employed to replace the hexylthio group with other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile has several applications in scientific research:
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Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
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Biology: : The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities, particularly in the context of drug design.
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Industry: : It can be used in the synthesis of advanced materials, such as polymers with unique mechanical or thermal properties.
Mechanism of Action
The mechanism by which 2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Hexylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile: Lacks the 9-methyl group, which may affect its reactivity and binding properties.
2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: Lacks the ene functionality, which could influence its chemical reactivity and applications.
Uniqueness
The presence of both the hexylthio and dicarbonitrile groups, along with the spirocyclic core, makes 2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile unique. These functional groups contribute to its diverse reactivity and potential for various applications in scientific research and industry.
Properties
IUPAC Name |
4-hexylsulfanyl-9-methyl-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c1-3-4-5-6-11-24-18-16(13-21)19(9-7-14(2)8-10-19)15(12-20)17(23)22-18/h14-15H,3-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFMWNBXGPYKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C(C2(CCC(CC2)C)C(C(=O)N1)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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